2-iodo-N-(1,3-thiazol-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLGSXFAURWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312756-51-7 | |
| Record name | 2-IODO-N-(1,3-THIAZOL-2-YL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Iodo N 1,3 Thiazol 2 Yl Benzamide
Retrosynthetic Analysis and Key Precursor Design
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-iodo-N-(1,3-thiazol-2-yl)benzamide, two primary disconnections are considered: the amide bond and the carbon-iodine bond.
Amide Bond Disconnection: The most straightforward retrosynthetic step is the cleavage of the amide linkage. This disconnection reveals two key precursors: 2-iodobenzoic acid and 2-aminothiazole (B372263) . This approach is synthetically viable as both precursors are commercially available or can be synthesized through established methods. The forward reaction involves a standard amidation or coupling reaction.
C–H/C–I Bond Disconnection: An alternative strategy involves disconnecting the carbon-iodine bond. This suggests a late-stage iodination of a precursor molecule, N-(1,3-thiazol-2-yl)benzamide . This pathway can be advantageous if direct amidation with 2-iodobenzoic acid proves to be low-yielding or if controlling regioselectivity during iodination is feasible. The amide group can act as a directing group to facilitate selective ortho-iodination.
Based on this analysis, the key precursors for the synthesis are identified as:
2-Iodobenzoic acid
2-Aminothiazole
N-(1,3-thiazol-2-yl)benzamide (as an intermediate for the late-stage iodination strategy)
Optimized Multistep Synthetic Pathways
Building upon the retrosynthetic analysis, several multistep pathways can be devised. The optimal path often depends on the desired scale, purity requirements, and available resources.
The formation of the amide bond between 2-iodobenzoic acid and 2-aminothiazole is a critical step. While direct thermal condensation is possible at very high temperatures, it is often detrimental to the substrates luxembourg-bio.com. Therefore, activation of the carboxylic acid is necessary.
Common strategies include:
Conversion to Acyl Halide: A traditional and effective method involves converting 2-iodobenzoic acid to 2-iodobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily couples with 2-aminothiazole, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct.
Use of Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions, minimizing side reactions and preserving sensitive functional groups. luxembourg-bio.com These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like dicyclohexylcarbodiimide (DCC) and the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) . To suppress side reactions and improve yields, these are often used with additives such as 1-hydroxybenzotriazole (HOBt) . luxembourg-bio.com
| Coupling Reagent/Method | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in SOCl₂, then addition of amine and base (e.g., pyridine) | High reactivity, cost-effective | Harsh conditions, generates HCl, not suitable for sensitive substrates |
| EDCI / HOBt | Amine, acid, EDCI, HOBt in an aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C to RT | Mild conditions, high yields, water-soluble byproducts (for EDCI) | Higher cost, potential for side reactions if not controlled |
| DCC | Similar to EDCI, in aprotic solvents (e.g., CH₂Cl₂) | Effective and widely used | Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification luxembourg-bio.com |
| Benzoyl Cyanide | Stirring amine and benzoyl cyanide together, often solvent-free at moderate temperatures (e.g., 323 K) nih.gov | Can be performed solvent-free, simple procedure nih.gov | Limited to specific substrates, cyanide reagent toxicity |
The 2-aminothiazole precursor is a fundamental building block. While commercially available, its synthesis is a classic example of heterocyclic chemistry. The most prominent method is the Hantzsch Thiazole (B1198619) Synthesis . derpharmachemica.comorganic-chemistry.org
This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of the parent 2-aminothiazole, thiourea is reacted with an α-haloacetaldehyde equivalent. derpharmachemica.comresearchgate.net The versatility of this method allows for the synthesis of a wide range of substituted 2-aminothiazoles by varying the starting materials. organic-chemistry.org Other modern methods for thiazole synthesis include copper-catalyzed couplings and reactions involving vinyl azides, offering alternative routes to functionalized thiazole cores. organic-chemistry.org
For the synthetic pathway involving late-stage iodination of N-(1,3-thiazol-2-yl)benzamide, achieving high ortho-selectivity is crucial. The amide functional group can act as an effective directing group in transition-metal-catalyzed C–H activation. nih.gov
Recent advances have demonstrated the efficacy of iridium-catalyzed C–H iodination. nih.govacs.org This methodology offers a powerful tool for the selective introduction of iodine at the ortho-position of benzamides. The process generally works under mild conditions and tolerates air and moisture. nih.gov A key to high catalyst turnover is often the inclusion of an acid additive. nih.gov
| Catalytic System | Iodine Source | Typical Conditions | Key Features |
|---|---|---|---|
| Iridium(III) Catalyst | N-Iodosuccinimide (NIS) | Acid additive (e.g., HFIP), moderate temperature nih.gov | High ortho-selectivity, amide acts as a weakly coordinating directing group nih.gov |
| Palladium(II) Catalyst | I₂ | Requires a specific directing group (e.g., 8-quinolinyl), can be performed electrochemically elsevierpure.com | Demonstrates the principle of directed C-H iodination elsevierpure.com |
Green Chemistry Principles in Synthesis: Solvent-Free and Catalytic Approaches
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact by minimizing waste and avoiding hazardous solvents.
Catalytic Direct Amidation: Instead of using stoichiometric coupling reagents, which generate significant waste, catalytic methods are a greener alternative. Boric acid has been successfully used as a cheap, environmentally friendly catalyst for the direct formation of amides from carboxylic acids and urea (as an ammonia source or for N-substitution). scispace.comsemanticscholar.org Another approach uses ceric ammonium nitrate (CAN) as a catalyst for direct amidation, often accelerated by microwave irradiation. nih.gov These methods reduce the process mass intensity (PMI) and avoid hazardous byproducts. ucl.ac.uk
Solvent-Free Reactions: A key principle of green chemistry is the reduction or elimination of solvent use. Amide synthesis can be performed under solvent-free conditions by simply triturating the reactants (carboxylic acid, amine/urea, and catalyst) and then heating the mixture. scispace.comsemanticscholar.orgresearchgate.net This approach is not only environmentally friendly but also simplifies the workup procedure. researchgate.net Similarly, the Hantzsch synthesis of 2-aminothiazoles can be conducted efficiently without a solvent, sometimes providing the product in seconds. organic-chemistry.org
| Green Approach | Methodology | Example Reagents | Benefits |
|---|---|---|---|
| Solvent-Free Synthesis | Trituration of reactants followed by direct heating scispace.comresearchgate.net | Carboxylic Acid, Urea, Boric Acid scispace.comsemanticscholar.orgresearchgate.net | Eliminates solvent waste, simplifies purification, high reaction rates scispace.comresearchgate.net |
| Catalytic Amidation | Use of a catalyst to directly couple acids and amines | Boric Acid, Ceric Ammonium Nitrate (CAN) scispace.comnih.gov | High atom economy, avoids stoichiometric activators, reduces waste nih.govucl.ac.uk |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions | Often combined with catalytic, solvent-free methods nih.gov | Drastically reduced reaction times, improved yields nih.gov |
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis (General academic interest)
For the large-scale and industrial production of fine chemicals, continuous flow chemistry offers significant advantages over traditional batch processing. azolifesciences.com This technology involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. azolifesciences.comrsc.org
The synthesis of this compound is well-suited for a multi-step continuous-flow process. rsc.org
Enhanced Safety and Control: Flow reactors have a very small reaction volume at any given moment, which significantly improves safety, especially when dealing with exothermic reactions or hazardous intermediates. The superior heat and mass transfer in microreactors leads to better process control and higher product consistency. azolifesciences.com
Increased Efficiency: The transition from batch to continuous flow can lead to higher space-time yields. nih.gov Residence times in flow reactors are often on the order of minutes or even seconds, compared to hours in batch reactors. rsc.org
Telescoped Synthesis: Multiple synthetic steps can be "telescoped" together in a continuous flow setup without the need to isolate and purify intermediates. acs.org For example, the formation of 2-iodobenzoyl chloride and its subsequent reaction with 2-aminothiazole could be performed sequentially in different reactor modules within the same continuous line, streamlining the entire process.
A hypothetical flow synthesis could involve pumping a solution of 2-iodobenzoic acid through a cartridge containing a solid-supported chlorinating agent, followed by mixing with a stream of 2-aminothiazole in a heated reactor coil to rapidly form the final product, which is then collected downstream.
Impurity Profiling and Purity Assessment Methodologies
The robust synthesis of this compound necessitates a thorough understanding and control of potential impurities. The purity of the final compound is critical for its intended applications, and thus, comprehensive impurity profiling and the application of accurate purity assessment methodologies are paramount.
Impurity Profiling
Impurities in the synthesis of this compound can originate from starting materials, intermediates, byproducts, and degradation products. A systematic impurity profiling strategy involves the identification, quantification, and control of these impurities. The primary synthetic route to this compound typically involves the acylation of 2-aminothiazole with 2-iodobenzoyl chloride. Based on this, potential impurities can be categorized as follows:
Starting Material-Related Impurities: Incomplete consumption of starting materials can lead to their presence in the final product.
Byproduct-Related Impurities: These are formed from side reactions or subsequent reactions of the main product or intermediates.
Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as thionyl chloride for the preparation of 2-iodobenzoyl chloride.
A detailed list of potential impurities is provided in the interactive data table below.
Interactive Data Table: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 2-Aminothiazole | C₃H₄N₂S | Unreacted starting material |
| 2-Iodobenzoyl chloride | C₇H₄ClIO | Unreacted starting material |
| 2-Iodobenzoic acid | C₇H₅IO₂ | Hydrolysis of 2-iodobenzoyl chloride |
| N,N-Di-(2-iodobenzoyl)-2-aminothiazole | C₁₇H₁₀I₂N₂O₂S | Diacylation of 2-aminothiazole |
| Unidentified impurities from 2-aminothiazole | - | Impurities present in the starting 2-aminothiazole raw material |
Note: The structures for these compounds can be visualized using standard chemical drawing software.
The formation of N,N-di-(2-iodobenzoyl)-2-aminothiazole is a potential side reaction where the exocyclic amine of 2-aminothiazole is acylated twice. The presence of 2-iodobenzoic acid is a common impurity resulting from the reaction of the highly reactive 2-iodobenzoyl chloride with moisture. The purity of the starting materials, particularly 2-aminothiazole, is crucial as any impurities present can be carried through the synthesis. google.com
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation, detection, and quantification of impurities in pharmaceutical compounds. A reversed-phase HPLC method with UV detection would be suitable for analyzing this compound and its potential impurities. The method would need to be validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable results. An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol would be employed on a C18 column. The UV detector would be set at a wavelength where the parent compound and all potential impurities have significant absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities. researchgate.netnih.gov By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, it is possible to obtain the molecular weight of each impurity, which is crucial for its structural elucidation. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the impurity ions. nih.govenovatia.com
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. acs.orgnih.govnih.govrssl.comyoutube.com The purity is calculated by comparing the integral of a specific proton signal of the target compound with the integral of a certified internal standard of known purity. This technique is particularly valuable for assigning the purity of in-house primary standards.
Other Techniques:
Melting Point: A sharp melting point range is often indicative of a high degree of purity.
Thin-Layer Chromatography (TLC): A simple and rapid technique used for monitoring the progress of the reaction and for preliminary purity checks.
Spectroscopic Methods (FT-IR, ¹H NMR, ¹³C NMR): These techniques are essential for the structural confirmation of the final product and can also reveal the presence of impurities if they are present in significant amounts.
The following interactive data table summarizes the key analytical methodologies for purity assessment.
Interactive Data Table: Analytical Methodologies for Purity Assessment
| Methodology | Principle | Application in Purity Assessment |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and a mobile phase. | Separation and quantification of known and unknown impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Identification of unknown impurities by providing molecular weight and structural information. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity determination without the need for a specific impurity reference standard. |
| Melting Point | The temperature at which a solid turns into a liquid. | A narrow melting point range suggests high purity. |
| Thin-Layer Chromatography (TLC) | Separation based on the differential adsorption of compounds on a solid stationary phase. | Reaction monitoring and qualitative assessment of purity. |
| Spectroscopic Methods (FT-IR, NMR) | Interaction of electromagnetic radiation with the molecule. | Structural confirmation of the main compound and detection of major impurities. |
A combination of these methods provides a comprehensive approach to ensure the high purity of synthesized this compound, which is essential for its further use and investigation.
Comprehensive Structural Elucidation and Conformational Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Advanced NMR spectroscopy offers unparalleled insight into the molecular structure, connectivity, and dynamic processes of 2-iodo-N-(1,3-thiazol-2-yl)benzamide in solution. While standard 1H and 13C NMR provide fundamental information, more sophisticated techniques are required for a complete structural assignment and to probe conformational dynamics.
For a molecule with the complexity of this compound, two-dimensional NMR experiments are indispensable for unambiguous assignment of proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the benzoyl and thiazole (B1198619) rings. For instance, the correlation between adjacent aromatic protons on the benzoyl ring (H3 to H4, H4 to H5, H5 to H6) and on the thiazole ring would be clearly established.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for assigning the carbon signals of the benzoyl and thiazole rings by linking them to their known proton resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the benzoyl and thiazole moieties via the amide linkage. Key correlations would be expected from the amide proton (N-H) to the carbonyl carbon and to the carbons of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing critical information about the molecule's conformation and stereochemistry in solution. For this compound, NOESY could help determine the relative orientation of the benzoyl and thiazole rings.
The amide bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of different conformers (rotamers) in solution. Variable Temperature (VT) NMR is the primary technique for studying such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to atoms that are exchanging between different chemical environments.
At low temperatures, the rotation around the amide bond might be slow enough on the NMR timescale to allow for the observation of separate signals for the different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the activation energy (ΔG‡) for the rotational barrier. researchgate.net Computational studies on the parent compound, N-(thiazol-2-yl)benzamide, suggest the presence of different stable conformers, which could potentially be studied by VT-NMR. researchgate.net
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. ox.ac.uk It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Since N-(1,3-thiazol-2-yl)benzamide is known to exhibit polymorphism, it is highly probable that the 2-iodo derivative could also exist in different polymorphic forms. mdpi.com
ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and line widths of the carbon and nitrogen signals, which are sensitive to the local electronic environment and molecular packing in the crystal lattice. acs.org This technique can provide information on the number of non-equivalent molecules in the asymmetric unit (Z'), complementing data from X-ray diffraction.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and details of the crystal packing.
While a specific crystal structure for this compound is not reported in the searched literature, extensive crystallographic data for its analogs, such as N-(1,3-thiazol-2-yl)benzamide and its halogenated derivatives, allow for a detailed prediction of its solid-state behavior. mdpi.comnih.govnih.govresearchgate.net
Hydrogen Bonding: A consistent feature in the crystal structures of N-(1,3-thiazol-2-yl)benzamide derivatives is the formation of intermolecular hydrogen bonds. Typically, the amide proton (N-H) acts as a hydrogen bond donor, while the nitrogen atom of the thiazole ring acts as an acceptor, leading to the formation of centrosymmetric dimers with an R2(2)(8) graph set motif. nih.govresearchgate.netsigmaaldrich.com This robust hydrogen bonding pattern is expected to be a dominant feature in the crystal packing of the 2-iodo derivative.
Halogen Bonding: The presence of an iodine atom at the 2-position of the benzoyl ring introduces the possibility of halogen bonding. Iodine, being a large and polarizable halogen, can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen of the carbonyl group or the sulfur atom of the thiazole ring in neighboring molecules. This type of interaction could play a significant role in directing the crystal packing.
π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. In related structures, such as 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, π-π interactions between neighboring thiazole and phenyl rings have been observed with centroid-centroid distances around 3.59 Å. researchgate.net
The conformation of N-(1,3-thiazol-2-yl)benzamide derivatives in the solid state is primarily defined by the dihedral angles between the planes of the benzoyl ring, the amide group, and the thiazole ring. nih.govresearchgate.net
In the crystal structure of N-(1,3-thiazol-2-yl)benzamide, the molecule is non-planar, with a significant dihedral angle between the two aromatic rings. nih.gov For the 2-fluoro analog, the central amide fragment is nearly planar, and it forms dihedral angles of approximately 35.3° with the fluorobenzene (B45895) ring and 10.1° with the thiazole ring. researchgate.netsigmaaldrich.com In this case, the thiazole sulfur and amide oxygen atoms are on the same side of the molecule. researchgate.netsigmaaldrich.com The presence of a bulky iodine atom at the 2-position is expected to impose steric constraints, likely influencing the dihedral angle between the benzoyl ring and the amide group. Computational studies on related compounds suggest that the conformation where the amide oxygen and thiazole sulfur are in close proximity is stabilized by weak O-S interactions and attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen. researchgate.netnih.gov
The table below summarizes the crystallographic data for some related compounds, which can be used to infer the likely structural parameters of this compound.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |
| N-(1,3-Thiazol-2-yl)benzamide | C₁₀H₈N₂OS | Monoclinic | P2₁/c | 12.0142 | 5.0581 | 15.4090 | 99.093 | 4 | nih.gov |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₇FN₂OS | Monoclinic | P2₁/c | 12.2171 | 5.0741 | 15.7078 | 98.820 | 4 | researchgate.netsigmaaldrich.com |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | C₁₀H₆Cl₂N₂OS | Monoclinic | P2₁/c | 14.054 | 13.063 | 6.2880 | 101.578 | 4 | researchgate.net |
Co-crystallization Strategies for Supramolecular Assembly
Co-crystallization is a powerful technique in crystal engineering used to form novel crystalline solids with modified physicochemical properties. For this compound, the strategy for forming supramolecular assemblies via co-crystallization would leverage the strong and reliable hydrogen-bonding motifs observed in analogous N-(1,3-thiazol-2-yl)benzamide structures.
The primary interaction driving the assembly of related benzamide (B126) derivatives is the formation of hydrogen-bonded dimers. nih.govnih.gov In many N-(thiazol-2-yl)benzamide structures, the amide N-H group acts as a hydrogen bond donor, while the thiazole ring's nitrogen atom acts as an acceptor, creating a robust R²₂(8) graph set motif. nih.gov This interaction typically links two molecules around a center of inversion. nih.gov
Studies on polymorphs of the parent compound, N-(1,3-thiazol-2-yl)benzamide, show that different hydrogen-bonded dimer geometries can exist, including those related by an inversion center and those by a two-fold rotation. mdpi.com This conformational flexibility suggests that this compound could also form diverse supramolecular structures.
Co-crystallization strategies would involve selecting co-formers that can form complementary hydrogen bonds with the primary synthons of the target molecule. Potential co-formers could include:
Carboxylic acids: These can interrupt the self-complementary N-H···N dimer formation and introduce new synthons, such as an acid-amide or acid-thiazole interaction.
Other heterocycles (e.g., pyridine (B92270), pyrimidine): These can compete for the hydrogen-bonding sites, potentially leading to different packing arrangements.
Molecules with hydroxyl groups: Alcohols or phenols could interact with the amide carbonyl oxygen or the thiazole nitrogen.
Beyond hydrogen bonding, π-π stacking interactions are also observed in the crystal lattices of similar compounds, often between the phenyl and thiazole rings of adjacent molecules. nih.gov The presence of the large, polarizable iodine atom in the ortho position of the phenyl ring can introduce halogen bonding (I···N or I···S interactions) as an additional directional force to guide supramolecular assembly, offering another strategic avenue for co-crystal design. The interplay between strong N-H···N hydrogen bonds, potential halogen bonds, and weaker C-H···O or π-π interactions would be critical in designing and achieving desired multi-component crystalline structures. nih.gov
Interactive Table: Key Intermolecular Interactions in Related Thiazolyl Benzamides
| Interaction Type | Donor | Acceptor | Typical Motif/Geometry | Reference |
| Hydrogen Bond | Amide N-H | Thiazole N | Dimer formation, R²₂(8) ring | nih.gov |
| Hydrogen Bond | Amide N-H | Carbonyl O | Chain formation | nih.gov |
| Hydrogen Bond | C-H | Carbonyl O | Weak interaction, chain/sheet formation | nih.gov |
| π-π Stacking | Phenyl Ring | Thiazole Ring | Centroid-centroid distance ~3.6 Å | nih.gov |
| Halogen Bond (potential) | C-I | Thiazole N/S | Directional interaction | N/A |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying functional groups and providing a "fingerprint" of a molecule's conformational state. For this compound, the spectra would be characterized by distinct bands corresponding to its constituent parts: the substituted benzene (B151609) ring, the amide linker, and the thiazole ring.
Analysis of related N-benzothiazol-2-yl benzamide derivatives provides insight into the expected vibrational frequencies. japsonline.com The key vibrational modes for this compound would include:
N-H Vibrations: The amide N-H stretching vibration is expected to appear as a sharp band in the region of 3400-3200 cm⁻¹. Its exact position can indicate the strength of hydrogen bonding in the solid state. The N-H bending vibration (Amide II band) typically occurs around 1600-1550 cm⁻¹. japsonline.com
C=O Vibration: The amide carbonyl (C=O) stretching vibration (Amide I band) is a very strong and characteristic absorption, expected in the range of 1700-1640 cm⁻¹. japsonline.com This band is sensitive to the electronic environment and hydrogen bonding.
Aromatic and Heterocyclic Vibrations: C=C and C=N stretching vibrations from the phenyl and thiazole rings would appear in the 1600-1450 cm⁻¹ region. japsonline.com C-H stretching vibrations from the aromatic rings are expected above 3000 cm⁻¹.
C-I Vibration: The C-I stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. This band would confirm the presence of the iodo-substituent.
Thiazole Ring Vibrations: The thiazole ring has characteristic breathing and deformation modes, including a C-S stretching vibration, which is often found in the 800-600 cm⁻¹ region. japsonline.com
These vibrational modes are not only useful for functional group identification but also serve as a conformational fingerprint. Changes in the dihedral angles between the phenyl, amide, and thiazole groups, as seen in different polymorphs of related compounds, would result in shifts in the positions and intensities of these bands, particularly those related to the amide linker and the coupled vibrations of the aromatic systems. mdpi.com
Interactive Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity | Reference |
| Amide | N-H stretch | 3400 - 3200 | Medium-Sharp | japsonline.com |
| Amide | C=O stretch (Amide I) | 1700 - 1640 | Strong | japsonline.com |
| Amide | N-H bend (Amide II) | 1600 - 1550 | Medium-Strong | japsonline.com |
| Aromatic/Heterocycle | C-H stretch | 3100 - 3000 | Medium-Weak | japsonline.com |
| Aromatic/Heterocycle | C=C / C=N stretch | 1600 - 1450 | Medium-Strong | japsonline.com |
| Thiazole Ring | C-S stretch | 800 - 600 | Medium-Weak | japsonline.com |
| Iodobenzene | C-I stretch | 600 - 500 | Medium | N/A |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a definitive technique for confirming the molecular formula and elucidating the structure through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₀H₇IN₂OS), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.
Predicted mass data indicates a monoisotopic mass of 329.93237 Da. uni.lu In electrospray ionization (ESI), the compound would be expected to readily form protonated molecules, [M+H]⁺, with an m/z of approximately 330.93965, as well as other adducts such as [M+Na]⁺. uni.lu
Beyond molecular ion confirmation, the electron ionization (EI) mass spectrum would reveal characteristic fragmentation pathways. Based on the fragmentation of related benzamides and thiazoles, several key fragmentation routes can be predicted: sapub.orgmiamioh.edu
Amide Bond Cleavage: The most common fragmentation for amides is cleavage of the C(O)-NH bond. This can occur in two ways:
Formation of the 2-iodobenzoyl cation (m/z 233) and a neutral 2-aminothiazole (B372263) radical.
Formation of the thiazol-2-yl isocyanate radical cation or a related fragment, and a neutral 2-iodobenzaldehyde.
Loss of Iodine: Cleavage of the C-I bond can lead to the loss of an iodine radical (I•), resulting in a fragment ion at m/z 203 [M-I]⁺.
Thiazole Ring Fragmentation: The thiazole ring can undergo fragmentation, often initiated by the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (B1214467) (H₂CS). sapub.org For instance, the [M-I]⁺ fragment could subsequently lose HCN, leading to a fragment at m/z 176.
McLafferty Rearrangement: While not applicable to the parent ion itself due to the lack of a sufficiently long alkyl chain, this type of rearrangement is a key fragmentation pathway in derivatives with appropriate side chains. miamioh.edu
A plausible fragmentation pathway would start with the molecular ion (m/z 330), which could lose an iodine atom to form the ion at m/z 203. This ion, representing N-(1,3-thiazol-2-yl)benzamide cation, could then undergo amide bond cleavage to produce the benzoyl cation (m/z 105). Alternatively, direct cleavage of the amide bond in the molecular ion could yield the 2-iodobenzoyl cation (m/z 233), which could subsequently lose carbon monoxide (CO) to form the 2-iodophenyl cation (m/z 205).
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Ion Formula | Proposed Identity/Origin | Reference |
| 329.93 | [C₁₀H₇IN₂OS]⁺ | Molecular Ion (M⁺) | uni.lu |
| 330.94 | [C₁₀H₈IN₂OS]⁺ | Protonated Molecule ([M+H]⁺) | uni.lu |
| 232.94 | [C₇H₄IO]⁺ | 2-Iodobenzoyl cation (from amide cleavage) | miamioh.edu |
| 202.97 | [C₁₀H₇N₂OS]⁺ | Fragment from loss of iodine radical ([M-I]⁺) | N/A |
| 204.95 | [C₆H₄I]⁺ | 2-Iodophenyl cation (from loss of CO from m/z 233) | miamioh.edu |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of [M-I]⁺ fragment) | miamioh.edu |
| 99.98 | [C₃H₃N₂S]⁺ | 2-Aminothiazole cation (from amide cleavage) | sapub.org |
Theoretical and Computational Investigations of 2 Iodo N 1,3 Thiazol 2 Yl Benzamide
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 2-iodo-N-(1,3-thiazol-2-yl)benzamide. These calculations provide a foundational understanding of the molecule's behavior.
The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
Charge distribution analysis reveals the localization of partial positive and negative charges on the atoms within the molecule. In this compound, the electronegative oxygen, nitrogen, and iodine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. This charge separation is crucial for understanding intermolecular interactions.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atoms of the thiazole (B1198619) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the amide proton, making them sites for nucleophilic attack.
Computational methods can predict spectroscopic parameters with a high degree of accuracy. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions in the condensed phase.
Molecular Dynamics Simulations: Conformational Flexibility in Solution and Mimetic Environments
While quantum chemical calculations provide insights into the properties of a single molecule in a vacuum, molecular dynamics (MD) simulations can explore the behavior of this compound in a more realistic environment, such as in solution. MD simulations track the movements of atoms and molecules over time, providing a dynamic picture of conformational changes and interactions with solvent molecules. This is of general academic interest for understanding how the molecule behaves in a biological or chemical system.
Advanced Docking and Molecular Recognition Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates. For this compound, docking studies could be employed to investigate its potential binding affinity to various biological targets. The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, can guide the design of more potent and selective analogs. The N-(thiazol-2-yl)benzamide scaffold has been identified as a core structure in molecules targeting various enzymes and receptors.
Prediction of Binding Modes with Hypothetical Protein Targets (in silico)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com For "this compound," this involves placing the molecule into the binding site of a hypothetical or known protein structure to determine its binding affinity and mode. While specific docking studies on this exact compound are not extensively published, we can infer potential interactions based on studies of similar benzamide (B126) and thiazole derivatives, which are known to target a range of enzymes and receptors. bohrium.comnih.govsemanticscholar.org
In a hypothetical molecular docking scenario, "this compound" would be positioned within the active site of a target protein. The process involves generating multiple conformations of the ligand and scoring them based on a force field that calculates the binding energy. mdpi.com Key interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of the iodine atom. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), while the thiazole ring can participate in various non-covalent interactions. researchgate.net
For instance, in studies of benzamide derivatives targeting enzymes like glucokinase or CYP1B1, the benzamide core often orients to form crucial hydrogen bonds with amino acid residues in the active site. nih.govvensel.org The thiazole ring can form π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The iodine atom on the benzoyl ring can form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein backbone or side chains, potentially enhancing binding affinity and selectivity.
A simulated docking of "this compound" into a hypothetical kinase active site might reveal the following binding mode:
Hydrogen Bonding: The amide N-H group could form a hydrogen bond with a backbone carbonyl of a hinge region residue, a common binding motif for kinase inhibitors. The amide oxygen might also accept a hydrogen bond from a nearby donor residue.
Halogen Bonding: The iodine atom could interact with a Lewis basic residue, such as an aspartate or glutamate (B1630785) carboxylate group, or a backbone carbonyl.
The results of such a hypothetical docking study can be summarized in a table format:
| Interaction Type | Potential Interacting Residues (Hypothetical) | Distance (Å) |
| Hydrogen Bond (Donor) | GLU, ASP (Side Chain) | ~2.8 - 3.2 |
| Hydrogen Bond (Acceptor) | LYS, ARG (Side Chain) | ~2.7 - 3.1 |
| Halogen Bond | LEU, VAL (Backbone C=O) | ~3.0 - 3.5 |
| π-π Stacking | PHE, TYR, TRP | ~3.5 - 5.0 |
Ligand-Receptor Interaction Fingerprinting (in silico)
Following a molecular docking simulation, ligand-receptor interaction fingerprinting is used to summarize the binding interactions as a binary string or a detailed map. This provides a concise and systematic way to compare the binding modes of different ligands or the same ligand with different proteins. tandfonline.com The fingerprint captures the presence or absence of specific interactions with each amino acid residue in the binding site.
For "this compound," a hypothetical interaction fingerprint would be generated by analyzing the docked pose. Each bit in the fingerprint would correspond to a specific type of interaction with a particular residue. This allows for a detailed comparison with known inhibitors or other candidate molecules.
An example of a simplified interaction fingerprint for "this compound" with a hypothetical protein target is presented below. This table breaks down the complex interaction data into a more digestible format.
| Residue | Interaction Type | Present (1) / Absent (0) |
| LEU 83 | Hydrophobic | 1 |
| VAL 91 | Hydrophobic | 1 |
| ALA 105 | Hydrophobic | 0 |
| CYS 140 | Hydrogen Bond (Donor) | 1 |
| GLU 141 | Hydrogen Bond (Acceptor) | 1 |
| PHE 152 | π-π Stacking | 1 |
| ASP 153 | Halogen Bond | 1 |
This fingerprinting approach is valuable for virtual screening campaigns and for understanding the structure-activity relationships (SAR) of a series of compounds. tandfonline.com By comparing the fingerprints of active and inactive molecules, one can identify the key interactions that are essential for biological activity.
Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Parameters (e.g., solubility, partitioning coefficient, from a theoretical perspective)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. nih.gov These models are based on the principle that the properties of a substance are a function of its molecular structure. For "this compound," QSPR models can be used to theoretically estimate important parameters like aqueous solubility (logS) and the octanol-water partition coefficient (logP), which are crucial for its potential applications.
The process involves calculating a set of molecular descriptors for the compound, which are numerical representations of its structural and electronic features. These descriptors can include constitutional, topological, geometrical, and electronic parameters. A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates these descriptors with the experimental property of interest for a training set of molecules.
While a specific QSPR model for this exact compound is not available, we can discuss the expected influence of its structural features on its properties based on general chemical principles and QSPR studies on related benzamides. nih.govnih.gov
logP (Lipophilicity): The presence of the iodinated benzene (B151609) ring and the thiazole ring suggests that the molecule will have a significant degree of lipophilicity. The iodine atom, being large and hydrophobic, will contribute positively to the logP value.
A hypothetical QSPR prediction for "this compound" could be summarized as follows, based on established models and the contributions of its functional groups:
| Physicochemical Parameter | Predicted Value (Hypothetical) | Influencing Structural Features |
| Molecular Weight ( g/mol ) | 332.17 | C10H7IN2OS |
| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | Iodobenzoyl group, thiazole ring |
| logS (Aqueous Solubility) | -4.0 to -5.0 | High lipophilicity, potential for crystal lattice energy |
| Polar Surface Area (Ų) | ~70-80 | Amide group, thiazole nitrogen and sulfur |
These theoretical predictions are valuable in the early stages of research to anticipate the behavior of the compound in different environments.
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states. researchgate.net For "this compound," these methods can be applied to understand its synthesis, potential metabolic transformations, or degradation pathways.
A common synthetic route to N-(1,3-thiazol-2-yl)benzamides involves the acylation of 2-aminothiazole (B372263) with a substituted benzoyl chloride. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction. The calculations would involve mapping the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products.
The key steps in the reaction pathway that could be analyzed computationally include:
Nucleophilic attack: The initial step would be the attack of the exocyclic amino group of 2-aminothiazole on the carbonyl carbon of 2-iodobenzoyl chloride.
Tetrahedral intermediate formation: This leads to the formation of a high-energy tetrahedral intermediate.
Chloride elimination and proton transfer: The intermediate collapses, eliminating a chloride ion, followed by a proton transfer to a base (like triethylamine, which is often used in this reaction) to yield the final amide product.
For each of these steps, the geometry of the transition state can be optimized, and its energy can be calculated. This allows for the determination of the activation energy barrier for the reaction, providing insight into the reaction kinetics.
A hypothetical energy profile for the synthesis of "this compound" could be represented in a data table:
| Reaction Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | 2-aminothiazole + 2-iodobenzoyl chloride |
| Transition State 1 | +15 to +20 | Nucleophilic attack |
| Tetrahedral Intermediate | +5 to +10 | Intermediate species |
| Transition State 2 | +10 to +15 | Chloride elimination |
| Products | -10 to -15 | This compound + HCl |
These computational studies not only corroborate experimental findings but can also predict the feasibility of different synthetic routes and the potential for side reactions. researchgate.net
Chemical Reactivity and Mechanistic Studies of 2 Iodo N 1,3 Thiazol 2 Yl Benzamide
Cross-Coupling Reactions at the Aryl Iodide Positionnih.govbeilstein-journals.orgnih.govbeilstein-journals.org
The aryl iodide moiety is the most prominent site for synthetic elaboration, serving as an excellent electrophile in a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and readily undergoes oxidative addition to low-valent metal centers (e.g., Pd(0), Ni(0), Cu(I)), initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. For 2-iodo-N-(1,3-thiazol-2-yl)benzamide, this reaction provides a direct route to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 2-position of the benzoyl moiety. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base. nih.gov The choice of ligand, base, and solvent system is crucial for achieving high yields. researchgate.net Given the stability and commercial availability of a vast range of boronic acids and their esters, this method offers extensive possibilities for creating libraries of derivatives. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Boronic Acid/Ester | Expected Product |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Arylboronic Acid | 2-Aryl-N-(1,3-thiazol-2-yl)benzamide |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene or THF | Alkylboronic Acid | 2-Alkyl-N-(1,3-thiazol-2-yl)benzamide |
| PdCl₂(dppf) | dppf (integral to catalyst) | Na₂CO₃ | DMF | Heteroarylboronic Acid | 2-Heteroaryl-N-(1,3-thiazol-2-yl)benzamide |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This transformation is of significant academic and industrial interest for constructing conjugated systems found in molecular electronics and complex natural products. nih.gov In the context of this compound, alkynylation introduces a rigid, linear alkyne linker, which can be used for further derivatization or to extend the molecule's π-system. The reaction is traditionally catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of a base, such as an amine. researchgate.net Modern, copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Table 2: General Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Alkyne Partner | Expected Product |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine or Diisopropylamine | THF or DMF | Terminal Alkyne (e.g., Phenylacetylene) | 2-(Alkynyl)-N-(1,3-thiazol-2-yl)benzamide |
| Pd(PPh₃)₄ / CuI | Triethylamine | Acetonitrile | Terminal Alkyne (e.g., Trimethylsilylacetylene) | 2-(Alkynyl)-N-(1,3-thiazol-2-yl)benzamide |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (TMP) | DMSO | Terminal Alkyne | 2-(Alkynyl)-N-(1,3-thiazol-2-yl)benzamide |
The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org Applying this reaction to this compound enables the introduction of a diverse range of primary and secondary amines, including anilines, aliphatic amines, and N-heterocycles, at the C2 position of the benzoyl ring. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this transformation, allowing reactions to proceed under milder conditions. wikipedia.orgresearchgate.net Nickel-catalyzed versions of this reaction have also been developed as a more earth-abundant alternative. researchgate.netnih.gov
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Amine Partner | Expected Product |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP or XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | Primary or Secondary Amine | 2-(Amino)-N-(1,3-thiazol-2-yl)benzamide |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | THF | Aniline Derivative | 2-(Arylamino)-N-(1,3-thiazol-2-yl)benzamide |
| Ni(dppp)Cl₂ | dppp (integral to catalyst) | K₂CO₃ | Toluene | N-Heterocycle (e.g., Indole) | 2-(N-Heterocyclyl)-N-(1,3-thiazol-2-yl)benzamide |
Beyond the "big three" cross-coupling reactions, the aryl iodide group is a versatile handle for other metal-catalyzed processes. For instance, rhodium(III)-catalyzed reactions involving C–H activation and annulation with reagents like iodonium (B1229267) ylides could lead to the formation of complex polycyclic structures. nih.gov Another area of interest is copper-catalyzed reactions, such as the insertion of tellurium into the C-I bond to form organotellurium compounds, which can act as catalysts for other transformations like CO₂ mitigation. researchgate.net These less common but mechanistically rich transformations highlight the broad utility of the aryl iodide precursor in advanced synthesis. nih.govresearchgate.net
Reactions Involving the Amide Linkage: Hydrolysis and Derivatization (General academic interest)
The amide bond in this compound is generally stable but can be cleaved under forcing acidic or basic conditions. Hydrolysis would yield 2-iodobenzoic acid and the biologically significant 2-aminothiazole (B372263) core. nih.gov
More synthetically useful are derivatization reactions at the amide nitrogen. While the N-H proton is not highly acidic, it can be deprotonated by a strong base (e.g., NaH, CaH₂) and subsequently alkylated or acylated. nih.gov For example, reaction with an alkyl halide in the presence of a base like calcium hydride in DMF could yield N-alkylated products. nih.gov Such modifications can significantly alter the molecule's steric and electronic properties, which is a common strategy in medicinal chemistry to explore structure-activity relationships. semanticscholar.orgmdpi.com
Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole (B1198619) Ringpharmaguideline.com
The thiazole ring itself is an aromatic heterocycle with distinct reactivity patterns. wikipedia.org Computational and experimental studies show that the C5 position is the most electron-rich and thus the primary site for electrophilic aromatic substitution (e.g., halogenation, nitration, sulfonation). pharmaguideline.comwikipedia.org The C4 position is the next most likely site for such reactions, though substitution there is less common. The N-acyl group on the C2-amino substituent acts as an electron-withdrawing group, which may deactivate the ring towards electrophilic attack but would further favor substitution at the C5 position.
Conversely, the C2 position is the most electron-deficient site in the thiazole ring, making it susceptible to deprotonation by strong organometallic bases followed by quenching with an electrophile. pharmaguideline.com However, in this compound, this position is already substituted. Nucleophilic aromatic substitution on a halogenated thiazole ring is also possible, typically requiring activation of the ring or a strong nucleophile. pharmaguideline.com Functionalization of the thiazole ring, particularly at the C4 and C5 positions, has been explored in the development of N-(thiazol-2-yl)-benzamide analogs as bioactive agents. semanticscholar.orgnih.gov
Heterocycle Functionalization and Ring Transformations
The thiazole ring in this compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This ring system is known to participate in various functionalization and, under certain conditions, transformation reactions.
Functionalization:
The thiazole ring is generally considered electron-rich and can undergo electrophilic substitution reactions, although the conditions required can be harsh. The presence of the N-benzamide substituent on the 2-amino group can influence the regioselectivity of such reactions.
Additionally, the nitrogen atom in the thiazole ring can be alkylated to form thiazolium salts. These salts are precursors to N-heterocyclic carbenes, which have applications in catalysis. wikipedia.org
Ring Transformations:
It is important to note that the stability of the thiazole ring is significant, and its transformation typically requires overcoming a substantial aromatic stabilization energy.
Photochemical and Electrochemical Reactivity Studies (General academic interest)
Photochemical Reactivity:
The photochemical behavior of this compound is expected to be influenced by the carbon-iodine bond on the benzene (B151609) ring. Aryl iodides are known to be photosensitive and can undergo homolytic cleavage of the C-I bond upon irradiation with UV light to generate an aryl radical and an iodine radical. This reactivity can be harnessed in various photochemical reactions.
While specific studies on the photolysis of this compound are not found, the general photochemistry of iodoaromatics suggests potential for reactions such as:
Reductive deiodination: In the presence of a hydrogen donor, the aryl radical can abstract a hydrogen atom, leading to the formation of N-(1,3-thiazol-2-yl)benzamide.
Coupling reactions: The aryl radical can couple with other radicals or react with unsaturated compounds.
The thiazole moiety itself can also exhibit photochemical reactivity, though it is generally less reactive than the C-I bond in this context.
Electrochemical Reactivity:
The electrochemical properties of this compound would likely be characterized by the reduction of the carbon-iodine bond and potentially the oxidation or reduction of the thiazole ring.
Reduction: Aryl iodides can be electrochemically reduced to form an aryl radical anion, which can then lose an iodide ion to form an aryl radical. This process can be utilized in electro-organic synthesis for C-C and C-heteroatom bond formation.
Oxidation: The thiazole ring, being an electron-rich heterocycle, could potentially be oxidized at a sufficiently high potential.
Detailed cyclic voltammetry studies would be required to determine the precise redox potentials and to investigate the reaction mechanisms associated with the electrochemical behavior of this specific compound.
Investigation of Reaction Kinetics and Thermodynamics
Reaction Kinetics:
The kinetics of reactions at the C-I bond, such as palladium-catalyzed cross-coupling reactions, would be influenced by several factors:
Catalyst system: The choice of palladium precursor, ligand, and base is crucial. wikipedia.orglibretexts.org
Solvent: The polarity and coordinating ability of the solvent can affect reaction rates.
Temperature: As with most reactions, higher temperatures generally lead to faster rates.
For reactions involving the thiazole ring, the kinetics would depend on the nature of the electrophile or nucleophile and the reaction conditions. The electronic properties of the N-benzamide group would also play a role in modulating the reactivity of the thiazole ring.
Thermodynamics:
The thermodynamics of reactions involving this compound would be determined by the relative stabilities of the reactants and products. For example, in cross-coupling reactions, the formation of a new, more stable C-C or C-heteroatom bond at the expense of the C-I bond is the thermodynamic driving force.
The equilibrium of any potential ring transformation reactions would depend on the relative thermodynamic stabilities of the starting thiazole derivative and the resulting product.
To obtain quantitative data on the kinetics and thermodynamics of reactions involving this compound, dedicated experimental studies, such as reaction rate measurements under various conditions and calorimetric studies, would be necessary.
Intermolecular Interactions and Supramolecular Assembly
Halogen Bonding Interactions: Characterization and Energetics
The presence of an iodine atom on the benzamide (B126) ring of 2-iodo-N-(1,3-thiazol-2-yl)benzamide introduces the possibility of halogen bonding, a highly directional non-covalent interaction. In this interaction, the electron-deficient region on the iodine atom, known as the σ-hole, can interact with a Lewis base. beilstein-journals.orgnih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. beilstein-journals.org
While specific experimental studies on the halogen bonding of this compound are not extensively documented, the behavior of analogous iodo-substituted organic molecules provides significant insight. In the crystal structures of 2-iodo-phenyl methyl-amides, short intermolecular I···O halogen bonds have been observed, with interaction distances around 3.0 Å. mdpi.com These interactions can be a determining factor in the crystal packing, leading to the formation of defined structural motifs such as chains or dimers. mdpi.com The C–I···O angle in such interactions is typically close to linear, a characteristic feature of halogen bonds. mdpi.com
The energetics of halogen bonds are comparable to those of moderate hydrogen bonds. Computational studies on related systems have shown that the substitution pattern on the aromatic ring can significantly influence the strength of the halogen bond. For instance, the presence of electron-withdrawing groups can enhance the positive character of the σ-hole on the iodine atom, leading to stronger interactions. nih.gov In the case of this compound, the thiazole (B1198619) ring and the amide linkage will modulate the electronic properties of the iodo-substituted phenyl ring, thereby influencing the halogen bonding potential.
The amphoteric nature of iodine atoms allows them to participate in stabilizing steric zippers and the packing of β-sheets through both hydrogen bonds and halogen bonds. nih.gov This dual role highlights the importance of the iodine substituent in directing the self-assembly of molecules. nih.gov
Hydrogen Bonding Network Analysis
Hydrogen bonding is a predominant intermolecular interaction in the crystal structures of N-thiazolyl benzamides. The amide group (-CONH-) provides a classic hydrogen bond donor (N-H) and acceptor (C=O), while the thiazole ring contains a nitrogen atom that can also act as a hydrogen bond acceptor.
In the crystal structure of the parent compound, N-(1,3-thiazol-2-yl)benzamide, molecules are linked by N—H···N hydrogen bonds, forming centrosymmetric dimers. nih.gov This dimeric motif is a common supramolecular synthon in benzamide-containing crystal structures. researchgate.net Similar N—H···N hydrogen bond-mediated dimer formation is observed in the crystal structure of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, resulting in an R2(8) graph-set motif. nih.gov
In addition to the strong N—H···N interactions, weaker C—H···O hydrogen bonds are also frequently observed in the crystal packing of these compounds. nih.gov For instance, in 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, these interactions link the primary dimers into chains. nih.gov The combination of these hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional networks. nih.gov
The specific hydrogen bonding network in this compound is expected to be similar, with the N—H···N dimer being a highly probable primary synthon. The interplay between this robust hydrogen bonding and the potential halogen bonding introduced by the iodine atom would be a key feature of its solid-state architecture.
Table 1: Hydrogen Bond Geometry in Related N-(1,3-Thiazol-2-yl)benzamide Derivatives
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N-(1,3-Thiazol-2-yl)benzamide | N2—H2···N1 | 0.88(2) | 2.04(2) | 2.922(2) | 173(2) | nih.gov |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | N—H···N | - | - | - | - | nih.gov |
Note: Detailed geometric parameters for the fluoro-derivative were not provided in the abstract.
π-π Stacking and Aromatic Interactions
The extent and geometry of π-π stacking are sensitive to the substituents on the aromatic rings. In some N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, π-π interactions are a dominant force, particularly when steric hindrance from substituents influences the formation of stronger hydrogen bonds. mdpi.com The relative orientation of the stacked rings can vary, leading to different packing motifs.
It is important to note that the presence of bulky substituents can sometimes weaken or prevent effective π-π stacking. However, the planarity of the core structure of this compound suggests that such interactions are likely to be present and will play a role in its supramolecular assembly.
Hydrophobic Interactions and Solvation Effects (General academic interest)
Solvation effects, in general, play a critical role in the crystallization process. The choice of solvent can dictate which polymorph is formed, as different solvent molecules can interact with the solute in distinct ways, favoring certain packing arrangements over others. The interplay between solute-solute and solute-solvent interactions is a fundamental aspect of crystal engineering.
Design of Supramolecular Architectures Using this compound as a Building Block
The predictable and robust nature of the intermolecular interactions in this compound makes it an attractive building block for the design of more complex supramolecular architectures. The combination of the strong N—H···N hydrogen bond, the directional C—I···X halogen bond, and π-π stacking interactions provides a versatile toolkit for crystal engineering.
By systematically modifying the substituents on the benzoyl or thiazole rings, it is possible to tune the intermolecular interactions and, consequently, the resulting solid-state structures. This approach can be used to create materials with desired properties, such as specific crystal packing, porosity, or host-guest capabilities. The N-(1,3-thiazol-2-yl)benzamide scaffold has been utilized in the development of various functional materials, including gels and borodifluoride complexes. mdpi.com
Co-crystallization and Host-Guest Chemistry with Molecular Receptors
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. nih.gov The formation of co-crystals relies on the establishment of reliable intermolecular interactions between the target molecule and a co-former.
The N-(1,3-thiazol-2-yl)benzamide moiety, with its array of hydrogen bond donors and acceptors, is well-suited for co-crystallization. For instance, the amide group can form heterosynthons with carboxylic acids or other complementary functional groups. nih.gov The introduction of the iodine atom in this compound adds another potential binding site through halogen bonding, expanding the range of possible co-formers.
This compound could potentially form host-guest complexes with molecular receptors that have binding sites complementary to its size, shape, and electronic properties. The design of such systems would leverage the specific intermolecular interactions discussed, aiming to create well-defined and stable supramolecular assemblies.
Biochemical and Molecular Basis of Action in Vitro and Mechanistic Studies
Modulation of Specific Cellular Pathways (in vitro cell-based assays, e.g., signaling pathways)
The interaction of N-(thiazol-2-yl)-benzamide analogs with the ZAC receptor directly modulates the ion flux through the channel, which in turn affects cellular signaling pathways.
The ZAC is a cation-selective channel, allowing the passage of ions like Na⁺ and K⁺. guidetopharmacology.org By acting as negative allosteric modulators, N-(thiazol-2-yl)-benzamide analogs inhibit the flow of these ions that would normally occur upon activation of the channel by zinc or protons. nih.govnih.gov This inhibition of cation influx prevents the depolarization of the cell membrane that would otherwise be triggered by ZAC activation.
The downstream consequences of this action would be the alteration of cellular excitability and signaling cascades that are dependent on membrane potential or intracellular cation concentrations. For example, in cells where ZAC is expressed and active, its inhibition by a compound like 2-iodo-N-(1,3-thiazol-2-yl)benzamide would lead to a more hyperpolarized or stable resting membrane potential. This could impact voltage-gated ion channel activity and calcium signaling. While specific studies on gene expression or protein phosphorylation changes directly resulting from ZAC inhibition by these compounds are yet to be published, it is a key area for future investigation to understand the full cellular impact of these molecules.
There is no direct evidence from in vitro studies detailing the effects of This compound or its analogs on organelle function. However, it is a subject of general academic interest to consider potential indirect effects. Ion channels located on the plasma membrane play a crucial role in maintaining intracellular ionic homeostasis. Dysregulation of ion fluxes can have significant impacts on organelles, particularly the mitochondria and endoplasmic reticulum (ER), which are critical for calcium storage and signaling.
By modulating a cation channel like ZAC, these compounds could indirectly influence intracellular cation concentrations over time. For instance, sustained changes in membrane potential can affect the driving force for calcium entry through other channels, which in turn could impact mitochondrial calcium uptake and subsequent ATP production and reactive oxygen species (ROS) generation. Similarly, ER stress pathways are known to be sensitive to disruptions in cellular ionic and electrical balance. While speculative, these potential indirect effects on organelle function represent an interesting avenue for future research into the broader cellular consequences of ZAC modulation.
Structure-Activity Relationship (SAR) Elucidation for Molecular Interactions
A comprehensive study on 61 analogs of N-(thiazol-2-yl)-benzamide has provided significant insights into the structure-activity relationships (SAR) for antagonism at the ZAC receptor. nih.gov This allows for predictions about the activity of This compound . The SAR can be analyzed by considering substitutions on both the thiazole (B1198619) ring and the benzamide (B126) phenyl ring.
Substitutions on the Thiazole Ring:
The nature and position of substituents on the thiazole ring have a marked impact on antagonist potency.
Small, hydrophobic groups at the 4-position of the thiazole ring appear to be well-tolerated or beneficial. For example, analogs with a methyl or ethyl group at this position retain or have improved activity.
The presence of a bulky group like a tert-butyl at the 4-position of the thiazole ring was found in some of the most potent antagonists. nih.gov
Substitutions on the Benzamide Phenyl Ring:
The substitution pattern on the phenyl ring of the benzamide moiety is a critical determinant of activity.
For the parent N-(1,3-thiazol-2-yl)benzamide, substitutions at the ortho (2-position), meta (3-position), and para (4-position) of the phenyl ring have been explored.
In the case of This compound , the iodine atom is at the ortho position. The SAR studies of analogs show that halogen substitutions at this position can be favorable. For instance, a 2-chloro substitution is present in some active compounds. nih.gov
Generally, electron-withdrawing groups, such as halogens (F, Cl, Br), on the phenyl ring contribute to antagonist potency. The position of these halogens is also crucial, with some of the most potent analogs having substitutions at the 3-position (meta). nih.gov
The presence of multiple halogen substitutions can further enhance activity.
The following interactive table summarizes the SAR data for a selection of N-(thiazol-2-yl)-benzamide analogs at the ZAC receptor, which helps to contextualize the potential activity of This compound .
Interactive Data Table: SAR of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists Data extracted from functional characterization at ZAC expressed in Xenopus oocytes using two-electrode voltage clamp electrophysiology. Inhibition is measured against Zn²⁺-induced currents. nih.gov
| Compound Name | Phenyl Ring Substitution | Thiazole Ring Substitution | % Inhibition at 10 µM | IC₅₀ (µM) |
| N-(1,3-thiazol-2-yl)benzamide | None | None | ~20% | >100 |
| This compound | 2-Iodo | None | Data not available | Data not available |
| N-(4-(tert-butyl)-1,3-thiazol-2-yl)-3-fluorobenzamide (TTFB) | 3-Fluoro | 4-tert-butyl | ~100% | 1-3 |
| 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | 2-Chloro | 4-Methyl | ~75% | ~10 |
| 4-bromo-N-(1,3-thiazol-2-yl)benzamide | 4-Bromo | None | ~50% | ~30 |
| 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 2-Chloro, 5-Bromo | 4-Methyl, 5-Methyl ester | ~60% | ~20 |
This SAR data suggests that the presence of a halogen at the 2-position of the benzamide ring, as in This compound , is consistent with the structural motifs found in other ZAC antagonists. The large size of the iodine atom compared to chlorine or fluorine might influence the binding affinity and efficacy, but without direct experimental data, its precise inhibitory potential remains to be determined.
Rational Design of Analogs for Enhanced Target Affinity/Selectivity (in vitro)
The rational design of N-(thiazol-2-yl)-benzamide analogs has been guided by systematic modifications of the thiazole and benzamide rings to probe the structural requirements for antagonist potency at the Zinc-Activated Channel (ZAC). nih.govnih.govsemanticscholar.org A lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was identified from a compound library screening. nih.govnih.gov Subsequent analog design involved exploring a variety of substituents on both aromatic rings.
For the benzamide (phenyl) ring, this would hypothetically include the introduction of an iodine atom at the 2-position to create this compound. The rationale for such a modification would be to explore the effects of a large, lipophilic halogen at this position on target affinity and selectivity. The electronic and steric properties of iodine differ significantly from other halogens like fluorine, chlorine, and bromine, which could lead to altered binding interactions within the target protein.
Correlation of Structural Modifications with Biochemical Activity Profiles (in vitro)
For the broader class of N-(thiazol-2-yl)-benzamide analogs, extensive structure-activity relationship (SAR) studies have been conducted. nih.govnih.govsemanticscholar.org These studies revealed that modifications to both the thiazole and phenyl rings significantly impact the antagonist activity at the ZAC.
While no specific data exists for this compound, we can infer potential structure-activity relationships based on its analogs. For instance, in a series of analogs, the substitution pattern on the phenyl ring was found to be a critical determinant of potency. nih.govsemanticscholar.org Analogs with substitutions at the 3-position of the phenyl ring, such as a fluoro group, showed high potency. nih.govnih.gov
A hypothetical data table for this compound, if it were to be tested alongside its analogs, might look like the following:
| Compound Name | Phenyl Ring Substitution | Thiazole Ring Substitution | Target | Activity (IC₅₀) |
| Analog A | 2-Chloro | Unsubstituted | ZAC | Data not available |
| Analog B | 3-Fluoro | 4-(tert-butyl) | ZAC | 1-3 µM nih.gov |
| This compound | 2-Iodo | Unsubstituted | ZAC | Data not available |
Mechanistic Investigations of Biological Activity (e.g., enzyme kinetics, reversible/irreversible binding)
Mechanistic studies on potent analogs of the N-(thiazol-2-yl)-benzamide class have demonstrated that they act as selective antagonists of the ZAC. nih.govnih.gov For example, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was shown to be a non-competitive antagonist of Zn²⁺-induced signaling through the ZAC. nih.govnih.gov This suggests that these compounds act as negative allosteric modulators, binding to a site on the receptor that is distinct from the agonist binding site. nih.govnih.gov
The slow onset of the channel block by TTFB also suggested a state-dependent inhibition mechanism. nih.govnih.gov It is hypothesized that this compound, if active, would likely share this mechanism of action, targeting the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov However, without experimental data, it is impossible to confirm if it acts as a reversible or irreversible inhibitor or to determine its kinetic parameters.
Cell-Free Biochemical Assays for Molecular Target Validation (e.g., purified protein assays)
The primary molecular target for this class of compounds, the ZAC, was validated using cell-free biochemical assays. nih.gov Specifically, the functional characterization of 61 analogs was performed at ZACs expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology. nih.govsemanticscholar.org This technique allows for the direct measurement of ion channel activity in response to agonists (like Zn²⁺) and the modulatory effects of antagonists.
For this compound, a similar assay would be the standard approach for molecular target validation. The compound would be applied to ZAC-expressing oocytes, and its ability to inhibit the zinc-induced current would be measured to determine its potency (IC₅₀) and efficacy. nih.gov
Advanced Cellular Imaging Techniques for Subcellular Localization and Target Engagement (in vitro) (General academic interest)
While no specific cellular imaging studies have been performed on this compound, advanced imaging techniques are of significant academic interest for visualizing the subcellular localization and target engagement of small molecules. Techniques such as super-resolution microscopy (SRM) could potentially be employed to study the distribution of a fluorescently labeled version of the compound within a cell. nih.gov This would allow researchers to visualize whether the compound accumulates in specific organelles or at the plasma membrane where the ZAC is located.
Fluorescence-based assays could also be developed to monitor target engagement in living cells. For instance, if the binding of the compound to the ZAC induces a conformational change, Förster resonance energy transfer (FRET) biosensors could be designed to report on this interaction in real-time. These advanced imaging approaches would provide valuable spatial and temporal information about the compound's interaction with its cellular target.
Advanced Applications in Chemical Biology and Materials Science Research
Development as Molecular Probes for Biochemical Pathway Elucidation
The structure of 2-iodo-N-(1,3-thiazol-2-yl)benzamide is well-suited for development into molecular probes to investigate and clarify biochemical pathways. The iodobenzamide portion, in particular, can be adapted for imaging purposes. For instance, radioiodinated benzamides, such as Iodobenzamide (IBZM), are used as radioactive tracers in single-photon emission computed tomography (SPECT) to study dopamine (B1211576) D2 receptors in the brain. wikipedia.org By replacing the stable iodine atom with a radioactive isotope like iodine-123 or iodine-125, this compound could potentially be transformed into a probe for SPECT imaging, allowing for the visualization and study of its biological targets in vivo.
For example, a study on N-(2-aminoethyl)-4-iodobenzamide showed its potential for SPECT exploration of monoamine oxidase B (MAO-B). nih.gov This suggests that the iodobenzamide scaffold is a viable starting point for designing probes for enzymatic targets.
| Probe Type | Parent Scaffold | Application | Imaging Modality |
| Radiotracer | Iodobenzamide | Dopamine D2 Receptor Mapping | SPECT |
| Radiotracer | N-(2-aminoethyl)-4-iodobenzamide | MAO-B Exploration | SPECT |
| Potential Probe | This compound | Target-dependent | SPECT (with radioiodine) |
Use as Ligands for Affinity Chromatography and Target Isolation (General academic interest)
The benzamide (B126) and thiazole (B1198619) moieties present in this compound are common features in ligands designed for affinity chromatography, a technique used to purify and isolate specific proteins from complex mixtures. bvchroma.comnih.gov The molecule can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. When a cell lysate or other biological sample is passed over this matrix, proteins that have an affinity for the benzamide-thiazole ligand will bind to it, while other proteins will wash away. The bound proteins can then be eluted and identified.
The design of such ligands is crucial for the success of the purification. Benzamide derivatives have been successfully used in affinity chromatography for the purification of serine proteases. bvchroma.com The thiazole ring can also contribute to the binding affinity and selectivity for the target protein. The iodine atom on the phenyl ring provides a convenient point of attachment to the chromatography support, often after conversion to a more reactive functional group. This allows for the specific orientation of the ligand on the support, which can be important for effective binding to the target protein.
The general process for using a ligand like this compound in affinity chromatography would involve:
Ligand Immobilization: Covalent attachment of the compound to a solid support.
Sample Loading: Passing the biological sample containing the target protein over the affinity matrix.
Washing: Removing non-specifically bound proteins.
Elution: Releasing the target protein from the ligand.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) for Materials Science Applications (General academic interest for benzamides/thiazoles)
The structural components of this compound, particularly the thiazole ring, are of interest in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comnih.govmdpi.com These materials have highly ordered structures with tunable porosity, making them suitable for applications in gas storage, separation, and catalysis.
Thiazole-linked COFs have demonstrated exceptional chemical stability. mdpi.comacs.org They can be synthesized through multicomponent reactions involving amines, aldehydes, and elemental sulfur. acs.org The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions in MOFs or as nodes in the covalent network of COFs. The benzamide portion can also be incorporated as a linker, providing rigidity and specific functionalities to the framework.
The presence of an iodine atom on the benzamide ring could offer additional functionalities to the resulting MOF or COF. For example, it could be used for post-synthetic modification, where other functional groups are introduced into the framework after its initial synthesis. This could allow for the fine-tuning of the material's properties for specific applications.
| Framework Type | Key Component | Notable Properties | Potential Applications |
| COF | Thiazole | High stability, crystallinity | Water sensing, photocatalysis |
| MOF | Thiazole | Porosity, metal coordination | Heavy metal removal |
| Potential MOF/COF | Benzamide/Thiazole | Functionalizable, rigid linkers | Gas storage, catalysis |
Role in Catalysis as a Ligand or Pre-catalyst Component
Benzamide and thiazole derivatives can act as ligands that coordinate with metal centers to form catalysts for a variety of chemical reactions. researchgate.netnih.govnih.gov The nitrogen and sulfur atoms of the thiazole ring and the oxygen and nitrogen atoms of the amide group in this compound can act as donor atoms, binding to a metal and influencing its catalytic activity and selectivity.
The design of the ligand is critical for the performance of the catalyst. The steric and electronic properties of the ligand can be tuned by modifying its structure. The iodobenzamide part of the molecule could influence the electronic properties of the metal center, and the thiazole ring can provide a specific coordination environment.
In some cases, the iodo-substituent itself can play a role in catalysis. For example, 2-iodobenzamides have been developed as catalysts for oxidative cleavage reactions. nii.ac.jp In these reactions, the iodine atom cycles between different oxidation states to facilitate the chemical transformation. Thus, this compound could potentially be explored as a pre-catalyst that becomes active under specific reaction conditions.
Development of Biosensors or Advanced Analytical Tools (General academic interest)
Thiazole-based compounds have been extensively investigated for their potential in the development of chemosensors and biosensors. nih.govresearchgate.netresearchgate.netnih.gov These sensors are designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. The nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions, and the conjugated system of the molecule can give rise to useful photophysical properties.
For instance, thiazole derivatives have been used to create fluorescent sensors for metal ions like Zn2+, Cu2+, and Ni2+. nih.govacs.org The binding of the metal ion to the thiazole-containing ligand can cause a change in the fluorescence emission, allowing for the quantification of the ion. Thiazole orange, a well-known fluorescent dye, demonstrates a significant increase in fluorescence upon binding to nucleic acids, a property that has been exploited in the design of various DNA and RNA probes. mdpi.com
| Sensor Type | Key Moiety | Detected Analyte | Sensing Mechanism |
| Colorimetric/Fluorimetric | Thiazole | Metal ions (e.g., Zn2+, Cu2+, Ni2+) | Change in absorption or fluorescence upon ion binding |
| Fluorimetric | Thiazole bis-imine | Pb2+ | Formation of a stable metal-ligand complex |
| "Turn-on" fluorescent | Thiazole Orange | Nucleic acids | Increased fluorescence upon intercalation |
Degradation Pathways and Environmental Fate Theoretical and in Vitro Environmental Models
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments (in vitro/theoretical) (General academic interest)
Hydrolysis is a chemical reaction with water that can lead to the cleavage of susceptible chemical bonds. For 2-iodo-N-(1,3-thiazol-2-yl)benzamide, the most probable site for hydrolysis is the amide linkage. Amide bonds are generally stable; however, their hydrolysis can be significantly accelerated under acidic or basic conditions. chemguide.co.ukmasterorganicchemistry.comlibretexts.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Conversely, under basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon initiates the cleavage. chemguide.co.uk The electron-withdrawing nature of the N-linked thiazole (B1198619) ring is expected to influence the electron density at the amide bond, potentially affecting its hydrolysis rate compared to simpler alkyl amides. researchgate.net
The primary degradation products from the hydrolytic cleavage of the amide bond would be 2-iodobenzoic acid and 2-aminothiazole (B372263).
Table 9.1.1. Theoretical Hydrolytic Degradation Products of this compound
| Condition | Primary Degradation Products |
|---|---|
| Acid-Catalyzed Hydrolysis | 2-Iodobenzoic acid and 2-Ammoniothiazole salt |
Photolytic Degradation Pathways and Products (in vitro/theoretical) (General academic interest)
Photolytic degradation involves the breakdown of a molecule by absorbing light energy. The structure of this compound contains two primary chromophores that can absorb ultraviolet radiation: the iodinated benzene (B151609) ring and the thiazole ring. mdpi.com
A likely pathway for photolytic degradation is the cleavage of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds and is known to be susceptible to photolysis, which would result in homolytic cleavage to form a benzoyl radical intermediate and an iodine radical. wikipedia.org This process, known as dehalogenation, would lead to the formation of N-(1,3-thiazol-2-yl)benzamide. acs.orgacs.org
Furthermore, the aromatic systems themselves can undergo photochemical reactions, potentially leading to ring-opening or the formation of hydroxylated byproducts, especially in the presence of reactive oxygen species generated photochemically in natural waters. nih.govnih.govnih.gov
Table 9.2.1. Potential Photolytic Degradation Pathways and Products of this compound
| Proposed Pathway | Potential Product(s) |
|---|---|
| Deiodination | N-(1,3-Thiazol-2-yl)benzamide |
| Aromatic Ring Hydroxylation | Hydroxylated isomers of the parent compound |
| Amide Bond Cleavage | 2-Iodobenzoic acid, 2-Aminothiazole |
Biotransformation by Model Microbial Systems (in vitro, non-mammalian) (General academic interest)
Microbial degradation is a critical process in the environmental breakdown of xenobiotic compounds. nih.govresearchgate.net Microorganisms have evolved a vast array of enzymes capable of transforming complex organic molecules. nih.gov For this compound, several biotransformation pathways can be hypothesized.
Amide Hydrolysis : Similar to chemical hydrolysis, microbial enzymes such as amidases can catalyze the cleavage of the amide bond. This is a common degradation pathway for many benzamide-based herbicides, yielding the corresponding carboxylic acid and amine. researchtrend.net In this case, the products would be 2-iodobenzoic acid and 2-aminothiazole.
Aromatic Ring Oxidation : Bacterial dioxygenases can initiate the degradation of aromatic rings by introducing two hydroxyl groups (dihydroxylation). nih.govnih.gov This step typically precedes aromatic ring cleavage, breaking the compound down into smaller, more readily metabolized fragments. Both the benzene and thiazole rings could be subject to such attacks.
Dehalogenation : Microorganisms can remove halogen substituents from aromatic rings. This process can occur under both aerobic and anaerobic conditions through different enzymatic mechanisms. The iodine atom could be replaced by a hydroxyl group, leading to the formation of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide. Microbial activity is known to play a role in the biogeochemical cycling of iodine. researchgate.net
Table 9.3.1. Potential Microbial Biotransformation Pathways and Products
| Metabolic Process | Enzyme Class (Example) | Potential Product(s) |
|---|---|---|
| Amide Bond Cleavage | Amidase / Hydrolase | 2-Iodobenzoic acid, 2-Aminothiazole |
| Aromatic Hydroxylation | Dioxygenase / Monooxygenase | Dihydroxylated and hydroxylated intermediates |
| Dehalogenation | Dehalogenase | N-(1,3-Thiazol-2-yl)benzamide, 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide |
Theoretical Prediction of Environmental Persistence and Mobility
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are used to predict the environmental fate of chemicals based on their molecular structure. tandfonline.comnih.govresearchgate.net
Persistence: Persistence is the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. nih.gov The theoretical stability of the amide bond to simple hydrolysis suggests that this compound may not degrade rapidly in water without catalysis. masterorganicchemistry.com Biodegradation is likely to be the ultimate determinant of its persistence. The presence of a halogen and two aromatic heterocyclic rings can sometimes lead to slower biodegradation rates, suggesting the compound could be moderately persistent. However, some microorganisms are known to degrade complex herbicides. nih.govacs.org
Mobility: A compound's mobility in soil and sediment is largely determined by its tendency to adsorb to organic carbon and clay particles. nih.govacs.org This is commonly estimated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). acs.orgjetjournal.usfrontiersin.org A high Koc value indicates strong adsorption and therefore low mobility, meaning the compound is less likely to leach into groundwater. Koc is often estimated from the octanol-water partition coefficient (log Kow or LogP), a measure of a chemical's hydrophobicity. A higher LogP generally corresponds to a higher Koc and lower mobility. While an experimental LogP for this specific compound is unavailable, predictive models can provide an estimate.
Table 9.4.1. Predicted Physicochemical Properties and Environmental Mobility Indicators for this compound
| Parameter | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C₁₀H₇IN₂OS | - |
| Molecular Weight | 330.15 g/mol | - |
| XLogP3 (Predicted) | 3.5 | Indicates a high tendency to partition into organic matter (hydrophobic). Suggests low water solubility and potential for bioaccumulation. |
| Interpretation of Mobility | Based on the predicted XLogP3 of 3.5, the compound is expected to have a high Koc value. This suggests it will be strongly adsorbed to soil organic matter and sediment, leading to low mobility in the environment. It is unlikely to be highly mobile and leach readily into groundwater. |
(Note: XLogP3 value is a theoretical prediction and should be used as an estimation.)
Future Research Directions and Perspectives
Exploration of Novel Sustainable Synthetic Pathways
Traditional synthetic methods for benzamides and related heterocyclic compounds often rely on harsh reagents and energy-intensive conditions. Future research should prioritize the development of sustainable and efficient synthetic routes to 2-iodo-N-(1,3-thiazol-2-yl)benzamide and its derivatives.
Green Chemistry Approaches: Inspired by the synthesis of related quinazolinones from 2-aminobenzamides, future work could explore the use of biodegradable catalysts and renewable energy sources. nih.govrsc.org For instance, employing natural acid catalysts like lemon juice under concentrated solar radiation could provide an eco-friendly alternative to traditional methods. nih.govrsc.org Another green strategy involves the solvent- and transition-metal-free oxidative condensation of 2-aminobenzamides with alcohols, using oxygen as the oxidant, which could be adapted for this compound's precursors. researchgate.net
Flow Chemistry: Continuous flow synthesis offers enhanced safety, stability, and scalability compared to batch processes. tcichemicals.com Developing a flow protocol for the synthesis of this compound would allow for precise control over reaction parameters, potentially improving yield and purity while minimizing waste. rsc.org This technique is particularly advantageous for managing highly exothermic reactions, which can be a concern in the synthesis of related building blocks like sulfonyl chlorides. rsc.org
Electrochemical Synthesis: Anodic oxidation represents a green and practical method for the iodination of aromatic compounds. researchgate.net Future research could focus on developing an electrochemical method for the direct iodination of N-(1,3-thiazol-2-yl)benzamide or for the coupling of 2-iodobenzamide (B1293540) precursors, thereby avoiding hazardous chemical oxidants. researchgate.net
Deeper Computational Insights into Reactivity and Molecular Interactions
Computational chemistry provides powerful tools to understand the intrinsic properties of this compound, guiding experimental design.
Halogen Bonding Analysis: The iodine atom in the molecule is a potential halogen bond (XB) donor. nih.gov Computational studies, particularly using methods like Density Functional Theory (DFT), can elucidate the strength and directionality of these interactions. researchgate.netnih.gov Understanding the "σ-hole," a region of positive electrostatic potential on the iodine atom, is crucial for predicting how the molecule will interact with other species. nih.govrichmond.edu Advanced computational tools can help quantify the contributions of electrostatics, charge transfer, and dispersion to the halogen bond, providing a deeper understanding of its nature. researchgate.netulisboa.pt
Conformational and Reactivity Studies: Building on existing studies of the parent N-(thiazol-2-yl)benzamide, which show a non-planar structure, computational analysis can predict the preferred conformation of the iodo-substituted analog. nih.govnih.gov Quantum chemical methods can also be used to model the molecule's reactivity, predicting sites susceptible to nucleophilic or electrophilic attack and guiding the design of new reactions.
Expansion of Structure-Activity Relationship (SAR) Studies for Diversified Molecular Probes
Systematic modification of the this compound structure can lead to the discovery of new molecular probes with tailored properties for academic research. SAR studies on related N-(thiazol-2-yl)-benzamide analogs have already demonstrated that modifications to both the thiazole (B1198619) and phenyl rings can significantly influence their functional properties. nih.govsemanticscholar.org
Future SAR studies could explore:
Modifications of the Thiazole Ring: Introducing various substituents at different positions of the thiazole ring to probe steric and electronic effects.
Modifications of the Benzoyl Ring: Varying the position and nature of substituents on the iodinated phenyl ring to fine-tune the molecule's properties. The existing iodine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of a wide array of chemical groups.
Systematic Analog Synthesis: A library of analogs could be synthesized and characterized to build a comprehensive SAR dataset, as has been done for related compounds. nih.gov
The table below outlines potential modifications for future SAR studies based on established research on analogous compounds.
| Modification Site | Potential Substituents | Rationale for Exploration | Reference for Approach |
| Thiazole Ring (Positions 4 & 5) | Alkyl groups, halogens, esters | To investigate the influence of steric bulk and electronic properties on molecular interactions. | nih.gov |
| Benzoyl Ring (ortho, meta, para) | Fluorine, methyl, ethoxy, acetyl | To modulate electronic distribution and conformational preferences of the phenyl ring. | nih.gov |
| Iodine Atom Replacement/Derivatization | Other halogens, alkynes, aryl groups | To explore the role of the halogen bond and to introduce diverse functionalities via cross-coupling reactions. | rsc.org |
Investigation of Advanced Supramolecular Assemblies and Material Properties
The interplay of non-covalent interactions, such as hydrogen bonding, π–π stacking, and halogen bonding, can guide the self-assembly of this compound into ordered supramolecular structures.
Crystal Engineering: Studies on the parent compound, N-(1,3-thiazol-2-yl)benzamide, and its dichloro-substituted analog have revealed the formation of hydrogen-bonded dimers and π–π stacking interactions in the solid state. nih.govnih.gov The introduction of the iodine atom adds the potential for halogen bonding to direct crystal packing. dcu.ie Future research could systematically investigate how different substituents influence these interactions to create novel crystalline materials with specific topologies and properties.
Material Science Applications: The ability to form ordered assemblies makes this compound a candidate for the development of new organic materials. The incorporation of the thiazole heterocycle, known in various functional materials, combined with the potential for directed assembly via halogen bonding, could lead to materials with interesting electronic or optical properties.
Development of Novel Analytical and Detection Methodologies for the Compound
The unique elemental composition of this compound calls for the development of specialized analytical techniques for its detection and quantification.
Electrochemical Sensors: The presence of the iodine atom and the electroactive thiazole ring makes the compound a candidate for electrochemical detection. Research could focus on developing sensitive and selective sensors using techniques like differential pulse voltammetry or electrochemical impedance spectroscopy (EIS). researchgate.netmdpi.com Covalent organic frameworks (COFs) have been used to create sensitive materials for detecting iodine gas, suggesting a potential strategy for designing a sensor specific to this compound. mdpi.com
Advanced Mass Spectrometry: While a powerful tool, care must be taken when using electrospray ionization mass spectrometry (ESI-MS), as deiodination of aromatic compounds has been reported, which could complicate spectral interpretation. nih.gov Future work could involve developing "soft" ionization methods or specific MS/MS fragmentation libraries to unambiguously identify and quantify the compound and its potential metabolites or degradation products in complex matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) would be essential for identifying related halogenated compounds in non-targeted screening. researchgate.net
The Compound as a Scaffold for New Chemical Entity Discovery in Academic Contexts
The this compound structure serves as a versatile starting point or scaffold for the synthesis of more complex molecules for academic exploration, without focusing on clinical applications. The thiazole ring is a privileged structure found in many bioactive natural products, and methods for its synthesis from various building blocks are well-established. researchgate.netresearchgate.net Similarly, the benzamide (B126) moiety is a common feature in a vast range of functional molecules. nih.gov
Versatile Building Block: The iodine atom on the benzoyl ring is a key functional handle. It can be readily transformed using a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to attach diverse chemical groups. This allows for the creation of large and diverse libraries of new chemical entities based on the core N-(1,3-thiazol-2-yl)benzamide scaffold. buet.ac.bd
Domino Reactions: The 2-iodobenzamide moiety can participate in copper-catalyzed domino reactions to construct more complex heterocyclic systems, such as quinazolinones, in a single step. rsc.org Exploring such transformations with the thiazole-substituted amide could lead to novel polycyclic scaffolds.
Hybrid Molecule Synthesis: The scaffold can be conjugated with other molecular fragments, such as peptides or other heterocyclic systems, to create hybrid molecules with unique three-dimensional shapes and properties. nih.gov
The table below summarizes the key structural features of this compound and their potential for future research.
| Structural Feature | Associated Research Direction | Potential Outcome |
| Iodine Atom | Halogen Bonding Analysis (10.2), Cross-Coupling Reactions (10.6), Electrochemical Detection (10.5) | Understanding of non-covalent interactions, synthesis of diverse analogs, novel analytical methods. |
| Thiazole Ring | SAR Studies (10.3), Supramolecular Assembly (10.4), Scaffold for Discovery (10.6) | Development of molecular probes, creation of new materials, synthesis of complex heterocycles. |
| Amide Linker | Conformational Analysis (10.2), Supramolecular Assembly (Hydrogen Bonding) (10.4) | Insight into molecular shape and flexibility, control over solid-state packing. |
| Benzene (B151609) Ring | SAR Studies (10.3), Supramolecular Assembly (π-π Stacking) (10.4) | Fine-tuning of molecular properties, design of self-assembling systems. |
Q & A
Basic: What are the standard synthetic routes for preparing 2-iodo-N-(1,3-thiazol-2-yl)benzamide?
The synthesis typically involves coupling 2-iodobenzoyl chloride with 2-aminothiazole in the presence of a base like triethylamine. The reaction is performed in anhydrous dichloromethane or dimethylformamide under inert conditions to prevent side reactions. After 4–6 hours at room temperature, the product is purified via solvent evaporation and recrystallization from methanol, yielding colorless crystals (61%–75% efficiency). Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via H NMR spectroscopy .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and the amide bond (δ 10.2–10.8 ppm for NH).
- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 35.28° between benzamide and thiazole planes).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase C18 columns .
Advanced: How do crystallographic studies inform molecular interactions in this compound?
The crystal structure reveals key non-covalent interactions:
- Hydrogen Bonding : The amide NH donates to thiazole N2 (2.89 Å), forming dimers. Weak C–H···O interactions (3.12 Å) stabilize chain formation along the [001] axis.
- Planarity : The central amide moiety (C8-N1-C7-O1) is planar (RMSD = 0.048 Å), favoring π-stacking with aromatic biological targets.
- Dihedral Angles : The 10.14° angle between the thiazole and amide groups suggests conformational flexibility for target binding .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Contradictions (e.g., variable IC values in kinase assays) arise from structural analogs or assay conditions. Mitigation strategies:
- Molecular Docking : Compare binding poses of 2-iodo derivatives with targets (e.g., EGFR or CDK2). Use AutoDock Vina with AMBER force fields to predict affinity differences.
- In Vitro Validation : Perform dose-response assays under standardized conditions (e.g., 72-hour incubation in HeLa cells).
- SAR Analysis : Modify substituents (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects .
Advanced: What experimental design considerations optimize SAR studies for this compound?
- Substituent Variation : Systematically replace the iodine atom with halogens (Br, Cl) or electron-withdrawing groups (NO, CF) to assess electronic effects.
- Biological Assays : Use parallel assays (e.g., antiproliferative activity in MCF-7 cells and kinase inhibition) to identify dual-action derivatives.
- Computational Pre-screening : Perform DFT calculations (B3LYP/6-31G*) to prioritize candidates with low HOMO-LUMO gaps (<4 eV) for synthesis .
Basic: What are the key structural features influencing reactivity?
- Electrophilic Iodine : The ortho-iodo group directs electrophilic substitution and participates in Suzuki-Miyaura cross-coupling.
- Thiazole Ring : The sulfur atom enhances metabolic stability; the N2 position is nucleophilic, enabling alkylation or acylation.
- Amide Bond : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
Advanced: How does the compound interact with biological targets at the molecular level?
- DNA Intercalation : The planar benzamide-thiazole system intercalates between DNA base pairs (binding energy: −8.2 kcal/mol via molecular dynamics).
- Enzyme Inhibition : Docking studies show hydrogen bonding between the amide NH and ATP-binding pockets of kinases (e.g., VEGFR2, ΔG = −9.4 kcal/mol).
- Membrane Permeability : LogP calculations (2.8 ± 0.3) predict moderate blood-brain barrier penetration .
Basic: What solvents and conditions stabilize this compound during storage?
- Solvents : Store in anhydrous DMSO or methanol at −20°C to prevent hydrolysis.
- Light Sensitivity : Protect from UV light due to the iodine atom’s propensity for radical formation.
- pH Stability : Maintain neutral conditions (pH 6–8); avoid strong acids/bases to preserve the amide bond .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME to estimate bioavailability (85%), CYP450 inhibition (CYP3A4: moderate), and plasma protein binding (92%).
- Metabolic Pathways : GLORYx predicts primary oxidation at the thiazole sulfur and glucuronidation of the amide group.
- Toxicity : ProTox-II indicates hepatotoxicity (Probability: 0.72) due to reactive iodine metabolites .
Advanced: How can crystallographic data guide co-crystallization with target proteins?
- Ligand Soaking : Use the compound’s planar geometry to fit into hydrophobic binding pockets (e.g., albumin Site I).
- Resolution Optimization : Match unit cell parameters (e.g., a = 10.24 Å, b = 15.78 Å from P2/c space group) to target protein crystals.
- Hydrogen Bond Engineering : Introduce polar substituents (e.g., –OH) to enhance protein-ligand interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
